1-(1-Isothiocyanatoethyl)-3-methoxybenzene
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Overview
Description
1-(1-Isothiocyanatoethyl)-3-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl group, which is further connected to a methoxybenzene ring.
Preparation Methods
The synthesis of 1-(1-Isothiocyanatoethyl)-3-methoxybenzene can be achieved through various synthetic routes. One common method involves the reaction of aromatic amines with carbon disulfide and di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine . Another method includes the reaction of aromatic amines with thiophosgene in the presence of potassium carbonate . These reactions typically occur under mild conditions and yield the desired isothiocyanate compound in good yields.
Chemical Reactions Analysis
1-(1-Isothiocyanatoethyl)-3-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form thiourea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(1-Isothiocyanatoethyl)-3-methoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Isothiocyanatoethyl)-3-methoxybenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-(1-Isothiocyanatoethyl)-3-methoxybenzene can be compared with other isothiocyanate compounds such as:
1-(1-Isothiocyanatoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a methoxybenzene ring.
1-Isothiocyanatoadamantane: Contains an adamantane core, making it more lipophilic and potentially more biologically active.
(1-Isothiocyanatoethyl)cyclopropane: Features a cyclopropane ring, which may influence its reactivity and biological activity.
Each of these compounds has unique structural features that influence their chemical reactivity and biological activity, highlighting the versatility and potential of isothiocyanates in various applications.
Properties
IUPAC Name |
1-(1-isothiocyanatoethyl)-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULNKVRCHBYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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